(S)-1-(4-((Trifluoromethyl)thio)phenyl)propan-2-ol
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Overview
Description
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is a chiral compound characterized by the presence of a trifluoromethylsulfanyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol typically involves the introduction of the trifluoromethylsulfanyl group to a suitable phenyl precursor, followed by the attachment of the propanol moiety. One common method involves the use of trifluoromethylthiolation reagents to introduce the trifluoromethylsulfanyl group. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of advanced materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfanyl group can enhance the compound’s binding affinity and selectivity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrene derivatives: These compounds also contain a trifluoromethyl group and are used in various synthetic applications.
Dichloroanilines: These compounds have similar aromatic structures and are used in different industrial applications.
Uniqueness
(2S)-1-{4-[(trifluoromethyl)sulfanyl]phenyl}propan-2-ol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H11F3OS |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2S)-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F3OS/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
InChI Key |
JUKNVOJDACHVOR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)SC(F)(F)F)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)SC(F)(F)F)O |
Origin of Product |
United States |
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